1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one
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Overview
Description
1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to an ethanone backbone
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as cyclin-a2 and cyclin-dependent kinase 2 .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to related compounds, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one . These factors can include temperature, pH, and the presence of other compounds.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one typically involves the Friedel-Crafts acylation of 3,5-dichlorobenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted ethanones.
Reduction: 1-(3,5-Dichlorophenyl)-2,2-difluoroethanol.
Oxidation: 1-(3,5-Dichlorophenyl)-2,2-difluoroacetic acid.
Comparison with Similar Compounds
- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
- 1-(3,5-Dichlorophenyl)-2,2-dichloroethan-1-one
- 1-(3,5-Dichlorophenyl)-2,2-dibromoethan-1-one
Uniqueness: 1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one involves the reaction of 3,5-dichlorobenzoyl chloride with 2,2-difluoroethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "3,5-dichlorobenzoyl chloride", "2,2-difluoroethylamine", "Base (such as triethylamine or sodium hydroxide)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 3,5-dichlorobenzoyl chloride in a solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or sodium hydroxide to the solution.", "Step 3: Slowly add 2,2-difluoroethylamine to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS No. |
1253787-55-1 |
Molecular Formula |
C8H4Cl2F2O |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
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